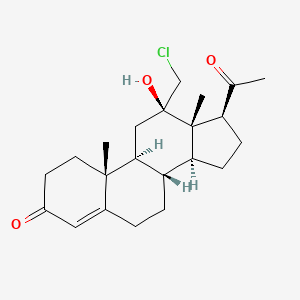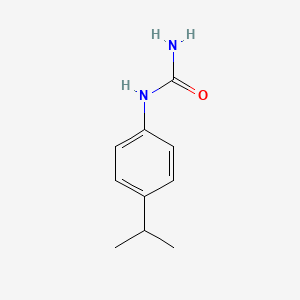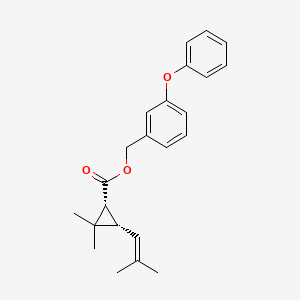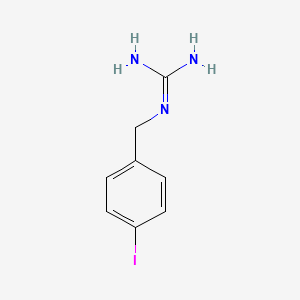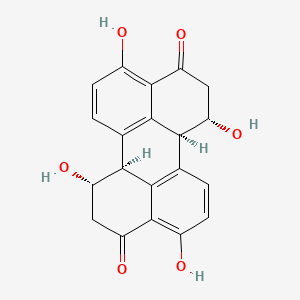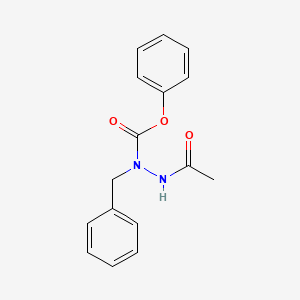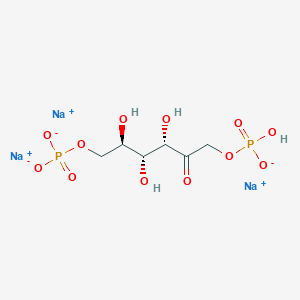
Fosfructose trisodium anhydrous
説明
Fosfructose trisodium anhydrous (FTA) is a novel compound that has recently been identified as having potential applications in scientific research. FTA is an anhydrous, water-soluble compound derived from fructose, phosphoric acid, and sodium hydroxide. It is a relatively new compound, first synthesized in 2016, and has been studied for its potential applications in a variety of scientific research applications. FTA has a wide range of biological activities, and its biochemical and physiological effects have been studied in both in vivo and in vitro studies.
科学的研究の応用
Glycolysis Pathway Research
Fosfructose trisodium anhydrous: is a form of Fructose 1,6-bisphosphate (F1,6P) , a key glycolytic intermediate . In scientific research, it’s used to study the glycolysis pathway, particularly the step where phosphofructokinase transfers a phosphate from ATP to fructose-6-phosphate. This compound, along with fructose-2,6-biphosphate, modulates the activity of phosphofructokinase-1 (PFK-1), which is the rate-limiting step in glycolysis .
Neuroprotection Studies
Fosfructose trisodium anhydrous has been studied as a potential neuroprotective agent in brain injury scenarios. Its role in the glycolytic pathway suggests it may help in preserving brain function after traumatic injuries by maintaining energy production within the brain cells .
Cancer Research
In cancer cells, Fosfructose trisodium anhydrous acts as an allosteric activator of the M2 isoform of Pyruvate Kinase (PK-M2) . This is significant because PK-M2 is the predominant form of pyruvate kinase in cancer cells, and its modulation is crucial for understanding and potentially controlling the metabolic pathways that cancer cells rely on for growth and survival.
Enzyme Activity Modulation
This compound is used to activate enzymes such as pyruvate kinase and NAD+ -dependent L-(+)-lactate dehydrogenase , and inhibit others like acetate kinase . It’s also a substrate to identify and characterize enzymes such as fructose-1,6-bisphosphate aldolase(s) and fructose-1,6-bisphosphatase(s) .
Ischemia-Reperfusion Injury Reduction
Fosfructose trisodium anhydrous: has been utilized in experimental models to reduce ischemia-reperfusion injury in organs like the heart and brain. This application is particularly relevant in reducing damage during surgical procedures that involve temporary interruption of blood supply .
Metabolic Disorder Treatments
Due to its role in glycolysis and energy metabolism, Fosfructose trisodium anhydrous is being explored for its therapeutic potential in treating metabolic disorders. This includes conditions like diabetes, where regulation of glycolysis can be crucial .
作用機序
Target of Action
Fosfructose trisodium anhydrous, also known as Fosfructose trisodium, primarily targets the enzyme phosphofructokinase-1 (PFK-1) . PFK-1 plays a crucial role in glycolysis, the metabolic pathway that converts glucose into pyruvate, generating energy in the form of ATP. By targeting PFK-1, Fosfructose trisodium influences the regulation of glucose metabolism .
Mode of Action
Fosfructose trisodium acts as an allosteric activator of PFK-1. This means it binds to a site on the enzyme other than the active site, inducing a conformational change that increases the enzyme’s activity. This activation enhances the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate, a key step in glycolysis . The increased activity of PFK-1 accelerates glycolysis, leading to higher ATP production.
Biochemical Pathways
The primary biochemical pathway affected by Fosfructose trisodium is glycolysis. By enhancing PFK-1 activity, the compound increases the flux through the glycolytic pathway. This results in elevated levels of downstream metabolites such as pyruvate and lactate. Additionally, the increased glycolytic activity can influence other metabolic pathways, including the citric acid cycle and oxidative phosphorylation, by providing more substrates for these processes .
Pharmacokinetics
The pharmacokinetics of Fosfructose trisodium involve its absorption, distribution, metabolism, and excretion (ADME). After administration, the compound is rapidly absorbed into the bloodstream. It is distributed primarily to tissues with high metabolic activity, such as the liver and muscles. Fosfructose trisodium is metabolized in the liver, where it is converted into fructose-1,6-bisphosphate. The compound and its metabolites are eventually excreted through the kidneys . The bioavailability of Fosfructose trisodium is influenced by its rapid absorption and efficient distribution to target tissues.
Result of Action
At the molecular level, the activation of PFK-1 by Fosfructose trisodium leads to increased glycolytic flux and ATP production. This enhanced energy production supports various cellular functions, particularly in tissues with high energy demands. At the cellular level, the increased availability of ATP can improve cell survival and function, especially under conditions of metabolic stress . This makes Fosfructose trisodium potentially beneficial in conditions such as ischemia, where energy supply is compromised.
Action Environment
The efficacy and stability of Fosfructose trisodium can be influenced by environmental factors such as pH, temperature, and the presence of other metabolic regulators. For instance, the compound’s activity may be enhanced in acidic environments, which are common in ischemic tissues. Additionally, the presence of other allosteric regulators of PFK-1, such as ATP and citrate, can modulate the compound’s effectiveness. Stability-wise, Fosfructose trisodium is relatively stable under physiological conditions but may degrade under extreme pH or temperature .
特性
IUPAC Name |
trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2.3Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;/q;3*+1/p-3/t3-,5-,6-;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHGLSKJDFICTB-PWVOXRODSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Na3O12P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
488-69-7 (Parent) | |
| Record name | Fosfructose trisodium anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038099820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
406.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fosfructose trisodium anhydrous | |
CAS RN |
38099-82-0 | |
| Record name | Fosfructose trisodium anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038099820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate), sodium salt (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate), trisodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.872 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



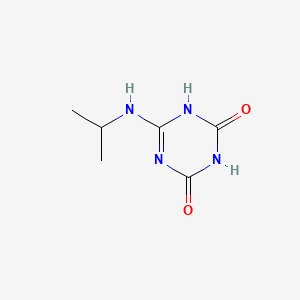

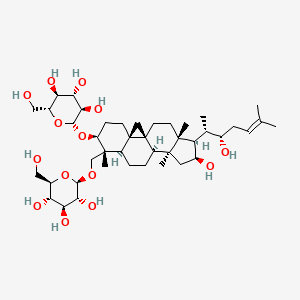
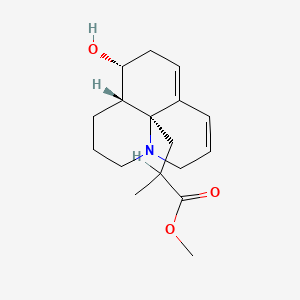
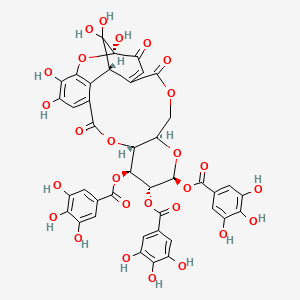

![(8R,9S,13S,14S,17S)-17-(2-chloroethynyl)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1213237.png)
![[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-methylsulfonyloxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] methanesulfonate](/img/structure/B1213238.png)
